molecular formula C27H26BrOP B12686258 4-bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium CAS No. 93839-50-0

4-bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium

Cat. No.: B12686258
CAS No.: 93839-50-0
M. Wt: 477.4 g/mol
InChI Key: ZISVNXPJRBXLOF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium is a compound that combines the properties of a brominated phenol derivative and a phosphonium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of 4-bromo-2,6-dimethylphenol with methyl(triphenyl)phosphonium bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium is unique due to the combination of a brominated phenol and a phosphonium salt in a single molecule.

Properties

CAS No.

93839-50-0

Molecular Formula

C27H26BrOP

Molecular Weight

477.4 g/mol

IUPAC Name

4-bromo-2,6-dimethylphenolate;methyl(triphenyl)phosphanium

InChI

InChI=1S/C19H18P.C8H9BrO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-5-3-7(9)4-6(2)8(5)10/h2-16H,1H3;3-4,10H,1-2H3/q+1;/p-1

InChI Key

ZISVNXPJRBXLOF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1[O-])C)Br.C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.